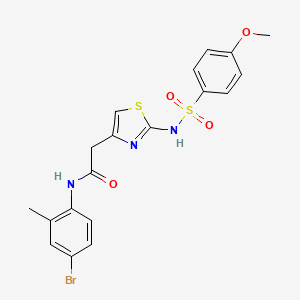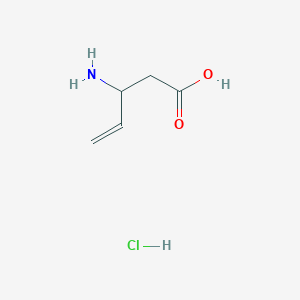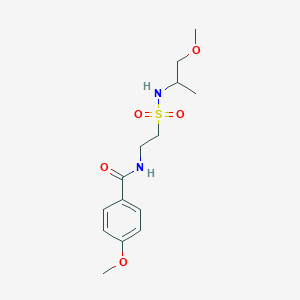
1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 249.78 and its IUPAC name is "1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentanol hydrochloride" .
Molecular Structure Analysis
The structure of a similar compound, [(1-hydroxycyclopentyl)methyl]urea, contains 25 bonds in total, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 tertiary alcohol .Physical and Chemical Properties Analysis
The compound “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” is a powder at room temperature . Another similar compound, “1-{4-[(1-hydroxycyclopentyl)methyl]piperazin-1-yl}ethan-1-one”, is an oil .Aplicaciones Científicas De Investigación
Novel Synthesis Routes and Biohydroxylation Applications
- The synthesis and pharmacological evaluation of conformationally restricted analogues of alpha-amino acids illustrate the use of chemical synthesis strategies to explore the biological activity of novel compounds. Such approaches can be applied to synthesize and evaluate the biological relevance of "1-((1-Hydroxycyclopentyl)methyl)-3-phenethylurea" analogues (L. Bunch et al., 2003).
- Biohydroxylation techniques, using microbial enzymes to synthesize catechols from benzene and toluene, demonstrate how biotechnological methods can be employed for the functionalization of hydrocarbons. This indicates potential pathways for modifying "this compound" or related compounds through biotransformation (F. Ma et al., 2013).
Polymer Synthesis and Characterization
- The development of polyurethane networks using fatty-acid-based aromatic triols showcases the application of chemical synthesis in creating materials with specific properties. Research into "this compound" could explore its incorporation into polymers or materials science applications (G. Lligadas et al., 2007).
Environmental and Industrial Applications
- The study on the influence of pH on melamine-dimethylurea-formaldehyde co-condensations provides insights into how chemical reactions are affected by environmental conditions. This knowledge can be relevant for industrial applications of "this compound" in the context of material synthesis or modification (Ming Cao et al., 2017).
Safety and Hazards
The safety data for “1-({[(1-hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride” indicates that it has a GHS07 hazard pictogram, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14(17-12-15(19)9-4-5-10-15)16-11-8-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWSBVVSVMRRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)


![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)
![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)


![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)
![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy](phenyl)acetate](/img/structure/B2765589.png)
![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2765592.png)
